molecular formula C20H24N4O5 B2863646 methyl 2-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamido)benzoate CAS No. 1396791-26-6

methyl 2-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamido)benzoate

Cat. No.: B2863646
CAS No.: 1396791-26-6
M. Wt: 400.435
InChI Key: IMGRTLPQIHECRC-UHFFFAOYSA-N
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Description

Methyl 2-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamido)benzoate is a useful research compound. Its molecular formula is C20H24N4O5 and its molecular weight is 400.435. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Methyl 2-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamido)benzoate, a compound with the CAS number 1396887-26-5, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N5O3C_{17}H_{21}N_{5}O_{3}, with a molecular weight of 343.4 g/mol. The structure includes a methoxy group, a pyrazole ring, and a piperidine moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC17H21N5O3C_{17}H_{21}N_{5}O_{3}
Molecular Weight343.4 g/mol
CAS Number1396887-26-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include forming the pyrazole ring through cyclocondensation reactions, followed by the introduction of the piperidine and benzoate components through carboxamide formation. Specific reagents and conditions are critical for each synthetic step to ensure high yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The mechanism involves modulating key signaling pathways associated with cell proliferation and survival:

  • Cytotoxicity : The compound exhibited better cytotoxicity compared to standard chemotherapeutic agents like bleomycin.
  • Mechanism of Action : It likely inhibits enzymes involved in cell cycle regulation, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of pyrazole compounds can exhibit significant antibacterial and antifungal activities. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting that the compound may possess neuroprotective effects. Studies on similar piperidine derivatives indicate potential inhibition of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment . This inhibition could enhance cholinergic neurotransmission, providing symptomatic relief in neurodegenerative conditions.

Case Studies and Research Findings

  • Cytotoxicity Study : A study on FaDu cells demonstrated that this compound induced apoptosis at concentrations as low as 10 µM, with IC50 values significantly lower than those of conventional chemotherapeutics .
  • Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics, suggesting its potential as an alternative antimicrobial agent .
  • Neuroprotective Mechanism : Research involving piperidine derivatives indicated that compounds similar to this compound could inhibit AChE with IC50 values around 50 nM, showcasing their potential in treating Alzheimer's disease .

Properties

IUPAC Name

methyl 2-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5/c1-23-12-15(18(22-23)28-2)19(26)24-10-8-13(9-11-24)17(25)21-16-7-5-4-6-14(16)20(27)29-3/h4-7,12-13H,8-11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGRTLPQIHECRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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